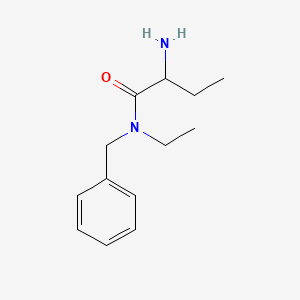

2-amino-N-benzyl-N-ethylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-N-benzyl-N-ethylbutanamide is a chemical compound with the CAS Number: 1218604-65-9 . It is used in various scientific and pharmaceutical applications .

Molecular Structure Analysis

The molecular formula of 2-Amino-N-benzyl-N-ethylbutanamide is C13H20N2O. The molecular weight is 220.316. Detailed structural analysis would typically involve techniques such as NMR, HPLC, LC-MS, UPLC .Aplicaciones Científicas De Investigación

Anticonvulsant Properties

Research has demonstrated that derivatives of 2-amino-N-benzyl-N-ethylbutanamide, specifically primary amino acid derivatives (PAADs) like N'-benzyl 2-substituted 2-amino acetamides, exhibit significant anticonvulsant activities. These compounds have been shown to outperform phenobarbital in established whole animal anticonvulsant models. The structural modifications at the 4'-N'-benzylamide site, particularly with electron-withdrawing groups, have been found to retain or enhance anticonvulsant activities. This suggests that 2-amino-N-benzyl-N-ethylbutanamide derivatives could represent a novel class of anticonvulsants (King et al., 2011).

Neuroprotective Effects

Further studies on 2-amino-N-benzyl-N-ethylbutanamide derivatives have explored their neuroprotective effects. For instance, certain N-(substituted benzothiazol-2-yl)amide derivatives synthesized from 2-amino-N-benzyl-N-ethylbutanamide structures have shown promising neuroprotective properties by reducing the levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), markers of oxidative stress and cell damage, respectively. This indicates their potential in protecting neuronal cells from damage or death, which is crucial in the context of neurological disorders or injuries (Hassan et al., 2012).

Mechanism of Action Exploration

The detailed exploration of the mechanism of action of 2-amino-N-benzyl-N-ethylbutanamide derivatives has led to an understanding that these compounds' anticonvulsant efficacy is associated with a hydrocarbon moiety at the C(2)-carbon. This structural feature is distinct from other anticonvulsant drugs, suggesting a unique pathway or receptor interaction that could be leveraged for developing more effective treatments for seizure disorders. Such studies highlight the importance of structural components in medicinal chemistry and drug design, especially for neurological conditions (King et al., 2011).

Propiedades

IUPAC Name |

2-amino-N-benzyl-N-ethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-3-12(14)13(16)15(4-2)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQLEROLIAZCET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(CC)CC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-benzyl-N-ethylbutanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2989909.png)

![N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2989910.png)

![N-[(4-Chlorophenyl)-cyanomethyl]-1-[(4-chlorophenyl)methyl]cyclopropane-1-carboxamide](/img/structure/B2989917.png)

![methyl 2-(4-((2-((2,3-dihydro-1H-inden-1-yl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate](/img/structure/B2989918.png)

![5-bromo-2-chloro-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)pyridine-3-carboxamide](/img/structure/B2989919.png)

![N-(2,4-dimethylphenyl)-2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2989921.png)

![2-[[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2989924.png)

![2,4,8-Trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2989927.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2989928.png)

![2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid](/img/structure/B2989930.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2989932.png)